2-(4-chlorophenyl)-N-cyclohexylacetamide
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Overview
Description
2-(4-Chlorophenyl)-N-cyclohexylacetamide (2-CPCA) is a synthetic compound that has been studied for its potential applications in scientific research. It is an amide derivative of 4-chlorophenyl and cyclohexylacetamide, and is a white crystalline solid. 2-CPCA has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Scientific Research Applications
1. Neuropharmacologic Properties
2-(4-chlorophenyl)-N-cyclohexylacetamide, as part of the arylcycloalkylamines class, has been recognized for its neuropharmacologic properties. Initially uncovered in compounds like phencyclidine, these properties have implications in various neuroscientific and pharmacological research areas (Chen, 1969).
2. Synthesis and Applications in Treatment
The compound finds applications in synthesizing ketamine and related analogues. It has broad usage in treating conditions like battlefield injuries and emergency treatments, especially in children. The increasing interest in ketamine for treating depression highlights the significance of its analogues in clinical research (Jose, Dimitrov, & Denny, 2018).
3. Metabolism Studies
Studies on ketamine metabolism, which include the analysis of 2-(4-chlorophenyl)-N-cyclohexylacetamide derivatives, provide valuable insights into drug metabolism and potential therapeutic effects. This research aids in understanding the pharmacokinetics and dynamics of related compounds (Lai, Hong, & Davisson, 1985).
4. Antiviral and Antiapoptotic Effects
This compound has shown significant antiviral and antiapoptotic effects, particularly in the context of treating Japanese encephalitis. The research here opens avenues for its application in antiviral therapies and the study of apoptosis in viral infections (Ghosh et al., 2008).
5. Anesthetic and Analgesic Research
Its role in creating anesthetics like ketamine, used in pediatric surgeries, highlights its importance in anesthetic and analgesic research. Understanding the compound's pharmacological profile is essential in developing safer and more effective anesthetic agents (Yoshikawa & Murai, 1971).
6. Pharmaceutical Synthesis
Advancements in the synthesis of ketamine and similar compounds from 2-(4-chlorophenyl)-N-cyclohexylacetamide have improved pharmaceutical practices. This involves developing more efficient, less toxic synthesis methods, enhancing drug manufacturing processes (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).
Mechanism of Action
- These Bcl-2 proteins act as negative regulators of apoptosis by binding to executioner proteins (such as Bax and Bak ), which initiate the cell destruction pathway, and sentinel proteins .
- This disruption of ATP production affects cellular energy metabolism and ultimately leads to cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Chlorfenapyr is absorbed after oral administration. It distributes widely in tissues due to its lipophilic nature. The compound undergoes hepatic metabolism to form the active metabolite CL 303268. Elimination occurs primarily via urine and feces. Chlorfenapyr’s pharmacokinetic properties influence its bioavailability and overall efficacy .
Result of Action
Action Environment
properties
IUPAC Name |
2-(4-chlorophenyl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCRWJYFRCELTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-cyclohexylacetamide |
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